Linalyl Anthranilate (CAS: 7149-26-0): A Technical Whitepaper
Linalyl Anthranilate (CAS: 7149-26-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl anthranilate (C₁₇H₂₃NO₂), an aromatic monoterpenoid ester, is a compound of significant interest due to its dual applications in the fragrance/flavor industries and its emerging potential as an antimicrobial agent. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, comprehensive spectral analysis, and a thorough examination of its biological activities, with a focus on its antimicrobial mechanism of action. This document is intended to serve as a core reference for researchers engaged in the study and application of this versatile molecule.
Chemical and Physical Properties
Linalyl anthranilate is a colorless to pale yellow oily liquid with a characteristic floral, gardenia-like aroma and a sweet, orange-like flavor profile.[1][2] It is an ester formed from the terpenoid alcohol linalool (B1675412) and the aromatic amino acid derivative, anthranilic acid.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 7149-26-0 | [3] |
| Molecular Formula | C₁₇H₂₃NO₂ | [3] |
| Molecular Weight | 273.37 g/mol | [3] |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | [3] |
| Synonyms | Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester | [3] |
| InChIKey | WHIJSULEEDNKPD-UHFFFAOYSA-N | [3] |
| SMILES | CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | [3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow clear oily liquid | [4] |
| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [3][4] |
| Density | 0.996 to 1.006 g/cm³ @ 25.00 °C | [4] |
| Refractive Index | 1.513 to 1.523 @ 20.00 °C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide | [3] |
| logP (o/w) | 4.8 - 5.8 (estimated) | [3][4] |
| Flash Point | 235.56 °C (456.00 °F) TCC | [4] |
| Vapor Pressure | 0.000001 mmHg @ 25.00 °C (estimated) | [4] |
| Kovats RI | 2057, 2157 (non-polar column) | [3] |
Synthesis of Linalyl Anthranilate
Linalyl anthranilate is primarily synthesized chemically, as its reported natural occurrence is now widely believed to be the result of analytical misidentification.[5] The main industrial routes involve the reaction of a linalool source with an anthranilate precursor.
Synthesis Route 1: Esterification of Linalool with Isatoic Anhydride (B1165640)
This is the most common and widely documented method, involving the nucleophilic attack of linalool on isatoic anhydride, catalyzed by a base such as sodium hydroxide (B78521).[1] The reaction proceeds via ring-opening of the anhydride, followed by esterification and decarboxylation.
Figure 1. Synthesis of Linalyl Anthranilate from Linalool and Isatoic Anhydride.
Synthesis Route 2: Transesterification
An alternative method involves the transesterification of a more reactive linalyl ester, such as linalyl formate, with methyl anthranilate, using sodium linalool as a catalyst.[1]
Figure 2. Transesterification route to Linalyl Anthranilate.
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is critical for the identification and purity assessment of linalyl anthranilate. The mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 273. Key fragment ions are observed at m/z 137 (base peak, corresponding to the linalyl cation radical), 120, and 119, which are characteristic of the anthranilate moiety.[3][5] The Kovats retention index on a non-polar column is typically in the range of 2050-2160.[3]
Infrared (IR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups. The spectrum is typically recorded "between salts" (neat).
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~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.
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~3080-3010 cm⁻¹: C-H stretching of the vinyl and alkene groups.
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~2970-2850 cm⁻¹: C-H stretching of aliphatic methyl and methylene (B1212753) groups.
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~1710-1690 cm⁻¹: C=O stretching of the ester carbonyl group.
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~1615 cm⁻¹: N-H bending (scissoring) of the primary amine.
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~1240 cm⁻¹: C-O stretching of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for definitive structural elucidation. Chemical shifts are dependent on the solvent used (typically CDCl₃).
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¹H NMR: Signals corresponding to the aromatic protons of the anthranilate ring are expected between δ 6.5-8.0 ppm. The vinyl protons of the linalyl group appear around δ 5.0-6.0 ppm. Aliphatic protons, including the characteristic methyl groups of the linalyl moiety, resonate in the upfield region of δ 1.0-2.5 ppm. The broad singlet for the -NH₂ protons is also a key feature.
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¹³C NMR: The carbonyl carbon of the ester is typically observed around δ 168 ppm. Aromatic carbons appear in the δ 110-150 ppm range. The olefinic carbons of the linalyl group are found between δ 110-145 ppm, and the aliphatic carbons are in the δ 15-85 ppm range.
Biological Activity: Antimicrobial Properties
Recent research has highlighted the potential of linalyl anthranilate as an antimicrobial agent, particularly against multidrug-resistant bacteria. A key study demonstrated its bactericidal activity against carbapenemase-producing Klebsiella pneumoniae (KPC-KP).
Table 3: Antimicrobial Activity of Linalyl Anthranilate against KPC-KP
| Condition | Minimum Inhibitory Concentration (MIC) | Reference |
| Linalyl Anthranilate alone | 2.5% (v/v) | [6] |
| Linalyl Anthranilate + Meropenem | 1.25% (v/v) | [6] |
Mechanism of Action
The antimicrobial action of linalyl anthranilate against Gram-negative bacteria is multifaceted, primarily targeting the bacterial cell membrane and inducing oxidative stress. The proposed mechanism involves several key steps:
-
Membrane Destabilization: Linalyl anthranilate disrupts the integrity of the bacterial outer and inner membranes.
-
Increased Permeability: This disruption leads to increased membrane permeability, allowing the influx of substances that are normally excluded and the leakage of essential intracellular components like nucleic acids and proteins.
-
ROS Generation: The compound induces the production of intracellular Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.
-
Oxidative Stress: The surge in ROS overwhelms the bacterial antioxidant defenses, leading to a state of severe oxidative stress.
-
Lipid Peroxidation: ROS attacks the polyunsaturated fatty acids in the cell membrane, initiating lipid peroxidation, which further compromises membrane structure and function.
-
Cell Death: The combined effects of membrane damage, intracellular leakage, and oxidative damage culminate in bacterial cell death.
Figure 3. Proposed antimicrobial mechanism of action for Linalyl Anthranilate.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of linalyl anthranilate.
Synthesis Protocol: From Linalool and Isatoic Anhydride
This protocol is adapted from the general procedure described in U.S. Patent 3,123,631.[6]
Figure 4. General workflow for the synthesis of Linalyl Anthranilate.
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Materials: Linalool, Isatoic Anhydride, Sodium Hydroxide (pellets), distilled water, separatory funnel, round-bottom flask, heating mantle, condenser, vacuum distillation apparatus.
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq). b. Add linalool (1.0-1.1 eq). If the reactants are solid or highly viscous, a minimal amount of a high-boiling inert solvent like dioxane can be used. c. Add a catalytic amount of sodium hydroxide (approx. 0.05 eq). d. Slowly heat the mixture with stirring. At approximately 65 °C, the evolution of carbon dioxide gas should become noticeable. e. Maintain the reaction temperature between 65-95 °C until the gas evolution ceases, indicating the consumption of isatoic anhydride. This may take several hours. f. Allow the reaction mixture to cool to room temperature. g. Transfer the mixture to a separatory funnel and dilute with approximately three volumes of cold distilled water. h. The crude linalyl anthranilate will separate as a denser, oily layer. Separate the organic layer. i. Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate. j. Purify the crude product via vacuum fractional distillation to yield pure linalyl anthranilate.
Antimicrobial Assay Protocols
The following protocols are for assessing the antimicrobial activity and elucidating the mechanism of action against a target bacterium such as K. pneumoniae.
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Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Method): a. Prepare a two-fold serial dilution of linalyl anthranilate in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). c. Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). e. Add a resazurin (B115843) solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. f. The MIC is determined as the lowest concentration of linalyl anthranilate that prevents the color change of resazurin from blue (no growth) to pink (growth).[7]
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Outer Membrane (OM) Permeability Assay (NPN Uptake): a. Grow bacteria to mid-log phase, then harvest and resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2). b. In a 96-well black microtiter plate, add the bacterial suspension. c. Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10-30 µM. d. Add linalyl anthranilate to the desired final concentrations. Use a known membrane-disrupting agent like Polymyxin B as a positive control. e. Immediately measure the fluorescence at an excitation/emission of ~350/420 nm over time. An increase in fluorescence indicates NPN uptake into the membrane phospholipid layer, signifying OM permeabilization.[2][8]
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Inner Membrane (IM) Permeability Assay (Propidium Iodide Uptake): a. Prepare bacterial cells as in the OM permeability assay. b. Treat the cells with desired concentrations of linalyl anthranilate. c. Add propidium (B1200493) iodide (PI) to a final concentration of ~10-50 µg/mL. d. Incubate in the dark at room temperature for 5-30 minutes. e. Measure fluorescence at an excitation/emission of ~535/617 nm. PI is membrane-impermeable; an increase in fluorescence indicates it has crossed a compromised inner membrane and intercalated with DNA.[8][9]
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Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Method): a. Treat bacterial cells with linalyl anthranilate for a specified period. b. Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the cell suspension (final concentration ~5-10 µM). c. Incubate at 37°C in the dark for 30-45 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. d. Measure the fluorescence at an excitation/emission of ~495/529 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence is proportional to the level of intracellular ROS.[10][11]
Safety and Handling
Linalyl anthranilate is classified as a skin and eye irritant.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). It is sensitive to air and light and should be stored in a cool, dark, and dry place.[3]
Conclusion
Linalyl anthranilate is a multifaceted compound with established uses and significant future potential. Its well-defined chemical properties and synthesis routes make it a reliable component in the fragrance and flavor industries. Furthermore, emerging research into its potent antimicrobial activity, particularly its ability to combat resistant pathogens by inducing membrane damage and oxidative stress, opens new avenues for its application in drug development. The detailed protocols and data presented in this guide provide a solid foundation for further scientific investigation and application of this compelling molecule.
References
- 1. Buy Linalyl anthranilate | 7149-26-0 | >98% [smolecule.com]
- 2. myttex.net [myttex.net]
- 3. Linalyl anthranilate | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. linalyl anthranilate, 7149-26-0 [thegoodscentscompany.com]
- 5. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 6. US3123631A - Process for preparing esters of - Google Patents [patents.google.com]
- 7. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 8. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 9. EP3470525B1 - Production of aniline via anthranilate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
